molecular formula C11H9ClN2O B8374820 2-Chloro-3-(2-methoxypyridin-4-yl)pyridine

2-Chloro-3-(2-methoxypyridin-4-yl)pyridine

Cat. No. B8374820
M. Wt: 220.65 g/mol
InChI Key: KRHAKNZOMXTPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-methoxypyridin-4-yl)pyridine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(2-methoxypyridin-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-methoxypyridin-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-(2-methoxypyridin-4-yl)pyridine

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-(2-methoxypyridin-4-yl)pyridine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-8(4-6-13-10)9-3-2-5-14-11(9)12/h2-7H,1H3

InChI Key

KRHAKNZOMXTPML-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-iodo-2-methoxypyridine (834 mg, 3.55 mmol), 2-chloropyridine-3-boronic acid (838 mg, 5.32 mmol), Na2CO3 (1.13 g, 10.7 mmol), Pd(OAc)2 (40 mg, 0.18 mmol) and P(tBu)3·HBF4 (104 mg, 0.36 mmol) was added dioxane (12 mL) and water (4 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with MeOH and dried to yield the title compound. MS m/z=221 [M+1]+. Calc'd for C21H9ClN2O: 220.66.
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
[Compound]
Name
P(tBu)3·HBF4
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4-iodo-2-methoxypyridine (834 mg, 3.55 mmol), 2-chloropyridine-3-boronic acid (838 mg, 5.32 mmol), Na2CO3 (1.13 g, 10.7 mmol), Pd(OAc)2 (40 mg, 0.18 mmol) and P(tBu)3.HBF4 (104 mg, 0.36 mmol) was added dioxane (12 mL) and water (4 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with MeOH and dried to yield the title compound. MS m/z=221 [M+1]+. Calc'd for C1lH9ClN2O: 220.66.
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
104 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
40 mg
Type
catalyst
Reaction Step Seven

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